2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
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Overview
Description
2,5-Dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors One common route involves the chlorination of pyridine to introduce chlorine atoms at the 2 and 5 positionsThe final step involves the coupling of the pyrazole moiety, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The pyrazole moiety can be further functionalized through coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The pyrazole moiety can also interact with metal ions, affecting the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonamide groups, such as:
- 2,5-Dichloropyridine
- 2,3-Dichloropyridine
Uniqueness
What sets 2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide apart is its combination of a pyrazole moiety with a sulfonamide group, which provides unique chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-(1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4O2S/c1-7(2)17-4-3-10(15-17)16-20(18,19)9-5-8(12)6-14-11(9)13/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVXFDDADASCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)NS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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